molecular formula C8H11N3OS B13175671 2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile

2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile

Cat. No.: B13175671
M. Wt: 197.26 g/mol
InChI Key: XOPJJMQIFQBSJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is a pyrrole-derived heterocyclic compound characterized by a 4,5-dihydropyrrole core substituted with an amino group at position 2, a methylsulfanylethyl chain at position 5, and a carbonitrile group at position 2. This compound’s structural features make it a candidate for pharmacological studies, particularly as a bioisostere for sulfur-containing drugs or enzyme inhibitors .

Properties

Molecular Formula

C8H11N3OS

Molecular Weight

197.26 g/mol

IUPAC Name

5-amino-3-hydroxy-2-(2-methylsulfanylethyl)-2H-pyrrole-4-carbonitrile

InChI

InChI=1S/C8H11N3OS/c1-13-3-2-6-7(12)5(4-9)8(10)11-6/h6,12H,2-3H2,1H3,(H2,10,11)

InChI Key

XOPJJMQIFQBSJU-UHFFFAOYSA-N

Canonical SMILES

CSCCC1C(=C(C(=N1)N)C#N)O

Origin of Product

United States

Preparation Methods

Procedure:

  • Step 1: Condensation of an amino acid (e.g., glycine or alanine) with an aldehyde (e.g., formaldehyde or substituted benzaldehyde) in the presence of a base such as potassium hydroxide or sodium ethoxide, forming an imine intermediate.
  • Step 2: Addition of a nitrile derivative, such as malononitrile or cyanoacetic acid derivatives, facilitates nucleophilic attack on the imine, leading to cyclization.
  • Step 3: Cyclization occurs via intramolecular nucleophilic attack, forming the pyrrole ring with the amino and nitrile functionalities incorporated at specific positions.

This method is supported by the work on multicomponent reactions to synthesize dihydropyrroles, which are then functionalized with methylthioethyl groups through nucleophilic substitution on the side chain.

Example:

  • The synthesis of 2-amino-4,5-dihydro-1H-pyrrole-3-carbonitrile derivatives has been achieved via a one-pot reaction involving amino acids, aldehydes, and malononitrile under reflux in ethanol, followed by functionalization with methylthiol reagents.

Cyclization of Thio- and Amino-Substituted Precursors

Another robust approach involves the cyclization of amino- and thiol-containing intermediates, such as cyanothioacetamides or α-thiocyanatoacetophenones, which are precursors to the target compound.

Procedure:

  • Step 1: Synthesis of α-thiocyanatoacetophenone derivatives via nucleophilic substitution or thiocyanation of acetophenone.
  • Step 2: Reaction of these intermediates with amino compounds (e.g., amino nitriles or amino acids) under basic conditions (potassium hydroxide or sodium methoxide) to promote cyclization.
  • Step 3: Cyclization occurs through intramolecular nucleophilic attack on the thiocyanate or nitrile groups, leading to the formation of dihydrothiophene or pyrrole rings.

Specific Example:

  • The reaction of cyanothioacetamide with α-bromochalcones or α-thiocyanatoacetophenone under basic conditions yields trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, which can be further oxidized or functionalized to obtain the target pyrrole derivative.

Notable Features:

  • This method allows for the incorporation of various aryl and benzoyl substituents, providing structural diversity.
  • The reactions are typically performed under reflux in ethanol or aqueous media, with yields ranging from 38% to 40%.

Functionalization of Pyrrole Derivatives via Nucleophilic Substitution and Cyclization

A third approach involves starting from pre-formed pyrrole derivatives, such as 2-amino-4,5-dihydro-1H-pyrrole-3-carbonitrile, which are then functionalized at the side chain with methylsulfanyl groups.

Procedure:

  • Step 1: Nucleophilic substitution of halogenated pyrrole derivatives with methylthiol reagents (e.g., methylthiomethyl chloride or methylsulfanyl derivatives) under basic conditions.
  • Step 2: The resulting intermediates undergo intramolecular cyclization facilitated by the amino group, forming the desired dihydropyrrole ring with the methylsulfanyl substituent attached.
  • Step 3: Final oxidation or tautomerization steps yield the target compound.

Example:

  • The reaction of 2-amino-4,5-dihydro-1H-pyrrole-3-carbonitrile with methylthiol derivatives in the presence of a base (potassium carbonate) in acetonitrile or DMF leads to the formation of the methylsulfanyl-substituted pyrrole.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Multicomponent Reaction Amino acids, aldehydes, nitriles Base (KOH, NaOEt) Reflux in ethanol One-pot, high yield, operational simplicity Limited scope for highly substituted derivatives
Cyclization of Precursors Cyanothioacetamides, α-thiocyanatoacetophenone Base (KOH, NaOH) Reflux, aqueous or alcoholic media Structural diversity, good yields Requires multi-step synthesis of precursors
Pyrrole Functionalization 2-Amino-4,5-dihydro-1H-pyrrole-3-carbonitrile Methylthiol reagents Basic conditions, solvent-dependent Direct modification, straightforward Needs pre-formed pyrrole derivatives

Chemical Reactions Analysis

Types of Reactions

2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent such as dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation; typically performed in an inert atmosphere such as nitrogen or argon.

    Substitution: Alkyl halides, acyl chlorides; typically performed in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of primary amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrrole, indole, and fused heterocyclic derivatives, focusing on synthesis, substituent effects, and physicochemical properties.

Structural Analogues with Pyrrole/Indole Cores

3-Amino-5-(1-methyl-5-phenyl-1H-pyrrol-2-yl)-[1,1'-biphenyl]-2,4-dicarbonitrile (3j) Substituents: Biphenyl system linked to a pyrrole ring with phenyl and methyl groups. Properties: Higher melting point (228–230°C) due to extended π-conjugation and rigid biphenyl structure. Yield: 87% via nucleophilic substitution .

Price: $487/g . Comparison: The indole group may enhance π-π stacking in biological targets, whereas the target’s SCH₃ group offers metabolic stability via sulfur’s resistance to oxidation.

Alkyl-Substituted Analogues

(5R)-2-Amino-5-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile Substituents: Butyl chain at position 5; chiral center (5R). Properties: Molecular weight 179.22 g/mol; SMILES: CCCCC1NC(=C(C#N)C1=O)N. NMR shows distinct alkyl proton signals (δ 0.8–1.5 ppm) . Comparison: The butyl group increases lipophilicity (logP ~2.5 estimated) compared to the target’s SCH₃-ethyl group (logP ~1.8), affecting membrane permeability.

Fused Heterocyclic Analogues

2-Amino-4-(4-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile Substituents: Pyranopyridine core with fluorophenyl and hydroxyethyl groups. Hydroxyethyl increases hydrophilicity . Comparison: The pyranopyridine system offers rigidity and UV activity (λmax ~300 nm), unlike the target’s simpler pyrrole core.

2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile Substituents: Chromeno-pyridine fused with pyrazolone. Properties: Extended conjugation enables fluorescence (emission ~450 nm). Yield: Not reported; synthesis involves multi-step cyclocondensation . Comparison: The fused system may confer higher thermal stability (decomposition >250°C) but complicates synthesis compared to the target’s straightforward pyrrole backbone.

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) LogP (Est.) Notable Properties
Target Compound 4,5-Dihydropyrrole SCH₃-ethyl, CN, NH₂ N/A N/A ~1.8 Sulfur-enhanced stability
3j Biphenyl-pyrrole Phenyl, methyl 228–230 87 ~3.2 High rigidity, π-conjugation
2-Amino-5-(indol-3-ylmethyl)-pyrrole 4,5-Dihydropyrrole Indole-3-ylmethyl, CN, NH₂ N/A N/A ~2.5 Aromatic interactions
(5R)-Butyl-pyrrole 4,5-Dihydropyrrole Butyl, CN, NH₂ N/A N/A ~2.5 Chirality-dependent activity
Pyranopyridine-carbonitrile Pyranopyridine 4-Fluorophenyl, hydroxyethyl N/A N/A ~1.5 Fluorine-enhanced binding
Chromeno-pyridine Chromeno-pyridine Pyrazolone, NH₂ >250 (dec.) N/A ~1.2 Fluorescent, rigid

Spectral and Analytical Data

  • NMR : The target’s SCH₃ protons resonate at δ ~2.1 ppm (¹H), with SCH₂CH₂ protons at δ ~2.5–3.0 ppm. The carbonitrile carbon appears at δ ~115–120 ppm in ¹³C NMR .
  • IR : Strong absorption at ~2200 cm⁻¹ (C≡N) and ~1650 cm⁻¹ (C=O) .

Biological Activity

2-Amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile, also known by its CAS number 929974-72-1, is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on antibacterial, antifungal, and other pharmacological properties based on diverse sources.

  • Molecular Formula : C8_8H13_{13}N3_3O2_2S
  • Molecular Weight : 215.27 g/mol
  • IUPAC Name : (5R)-2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile .

Antibacterial Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported against various strains:
    • Staphylococcus aureus: MIC = 6.25 µg/mL
    • Escherichia coli: MIC = 6.25 µg/mL
    • Klebsiella pneumoniae: MIC = 6.25 µg/mL .

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibacterial therapies.

Antifungal Activity

The compound has also shown promising antifungal activity:

  • It was tested against Candida albicans and Aspergillus niger, with MIC values indicating effectiveness comparable to standard antifungal agents like fluconazole .

While specific mechanisms of action for this compound are still under investigation, similar pyrrole derivatives typically exhibit their biological effects through:

  • Inhibition of cell wall synthesis in bacteria.
  • Disruption of fungal cell membranes , leading to cell death.
  • Interference with nucleic acid synthesis , which is a common target for many antimicrobial agents .

Case Studies

A notable study evaluated the compound's efficacy in vivo using animal models infected with bacterial strains. The results demonstrated a significant reduction in bacterial load in treated groups compared to controls, suggesting that the compound could be effective in clinical settings .

Toxicity and Safety Profile

Preliminary toxicity studies indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its toxicity and side effects in humans .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction stoichiometry, solvent selection, and temperature control. For example, multi-component reactions (e.g., combining amines, carbonyl derivatives, and nitrile precursors) can improve efficiency, as demonstrated in analogous pyrrolidinone syntheses using diethyl acetylenedicarboxylate and aromatic aldehydes . Statistical design of experiments (DoE) is critical to minimize trial-and-error approaches; fractional factorial designs can identify dominant variables (e.g., catalyst loading, pH) while reducing experimental runs .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural and electronic properties of this compound?

  • Methodological Answer :

  • X-ray crystallography provides unambiguous confirmation of molecular geometry, as shown in studies of structurally related pyrrolo-pyrimidine derivatives .
  • FTIR and NMR (¹H/¹³C) are essential for functional group analysis and verifying hydrogen bonding patterns, particularly for the amino, carbonyl, and nitrile moieties .
  • Mass spectrometry (HRMS) resolves molecular ion fragmentation pathways, aiding in purity assessment .

Q. How can researchers evaluate the solubility and stability of this compound under varying experimental conditions (e.g., pH, temperature)?

  • Methodological Answer :

  • Use HPLC or UV-Vis spectroscopy to monitor degradation kinetics under controlled pH and thermal stress .
  • Apply dynamic light scattering (DLS) to assess colloidal stability in aqueous/organic solvents .
  • Cross-reference with computational solubility parameters (e.g., Hansen solubility spheres) derived from DFT calculations .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) aid in understanding the reactivity and electronic behavior of this compound?

  • Methodological Answer :

  • DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps), identifying nucleophilic/electrophilic sites .
  • Reaction path searches using quantum chemical methods (e.g., intrinsic reaction coordinate analysis) model intermediates in multi-step syntheses, as demonstrated in ICReDD’s integrated computational-experimental workflows .
  • Natural bond orbital (NBO) analysis quantifies hyperconjugative interactions, such as sulfur lone-pair delocalization in the methylsulfanyl group .

Q. What strategies resolve contradictions between experimental data and theoretical predictions (e.g., unexpected regioselectivity or byproduct formation)?

  • Methodological Answer :

  • Sensitivity analysis in DoE identifies outliers caused by unaccounted variables (e.g., trace moisture in solvents) .
  • In situ monitoring (e.g., Raman spectroscopy) detects transient intermediates that deviate from computational models .
  • Meta-analysis of analogous compounds (e.g., thiophene-containing pyrroles) reconciles discrepancies by adjusting steric/electronic parameters in DFT .

Q. Which catalytic systems or reactor designs are suitable for scaling up reactions involving this compound while minimizing side reactions?

  • Methodological Answer :

  • Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization), as validated in thieno-pyrimidine syntheses .
  • Heterogeneous catalysts (e.g., immobilized Lewis acids) improve recyclability and reduce metal contamination, critical for pharmaceutical-grade purity .
  • Microkinetic modeling integrates experimental rate data with computational adsorption/desorption profiles to optimize catalyst loading .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.